molecular formula C20H24N2O2S B12759064 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone CAS No. 10071-00-8

1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone

Cat. No.: B12759064
CAS No.: 10071-00-8
M. Wt: 356.5 g/mol
InChI Key: STEVTGPZWAAYGG-UHFFFAOYSA-N
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Description

1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenothiazine derivatives with dimethylaminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and requires specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Propiomazine: Shares structural similarities but has different pharmacological properties.

    Triflupromazine: Another phenothiazine derivative with distinct therapeutic uses.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.

Uniqueness: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is unique due to its specific structural features and the range of reactions it can undergo.

Properties

CAS No.

10071-00-8

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

1-[10-[2-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C20H24N2O2S/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)25(20)24/h6-12,14H,5,13H2,1-4H3

InChI Key

STEVTGPZWAAYGG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CC(C)N(C)C

Origin of Product

United States

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